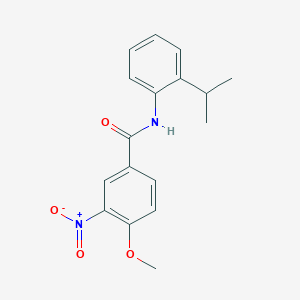

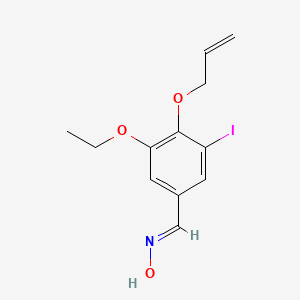

N-(2-isopropylphenyl)-4-methoxy-3-nitrobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-isopropylphenyl)-4-methoxy-3-nitrobenzamide is a compound that falls within the broader category of nitrobenzamides. Research in this area often focuses on understanding the synthesis, structural characterization, and the exploration of physical and chemical properties of such compounds. These studies are fundamental for developing applications in various fields, including material science, catalysis, and potentially pharmacology, although drug-related uses are excluded from this discussion.

Synthesis Analysis

The synthesis of closely related compounds involves cyclometalation reactions, where N-methoxy-4-nitrobenzamide acts as a precursor undergoing C–H bond activation in the presence of metal catalysts (Zhou et al., 2018). These methodologies could potentially be adapted for synthesizing this compound by altering the starting materials to include the isopropylphenyl moiety.

科学的研究の応用

Corrosion Inhibition

The study by Mishra et al. (2018) explores the corrosion inhibition efficacy of N-phenyl-benzamide derivatives on mild steel in acidic conditions. It highlights how methoxy and nitro substituents influence inhibition behavior, with methoxy substituents enhancing and nitro substituents decreasing efficiency. The derivatives showed high efficiency in protecting mild steel against corrosion, supported by experimental and computational findings Mishra et al., 2018.

Polymer Stability

Blinco et al. (2008) discuss the application of profluorescent nitroxides as sensors for radical-mediated oxidative damage in polymers. These compounds provide an innovative method for early detection of polymer degradation due to environmental factors, offering potential advancements in the monitoring of polymer stability and longevity Blinco et al., 2008.

Catalysis and Chemical Reactions

Zhou et al. (2018) synthesized cyclometalated complexes of N-methoxy-4-nitrobenzamide with rhodium, iridium, and ruthenium, showcasing their potential as catalysts in C–H bond functionalization reactions. This study not only provides insights into the mechanism of these reactions but also opens new avenues for the development of efficient catalysts in organic synthesis Zhou et al., 2018.

Antibacterial Activity

Saeed et al. (2010) investigated the antibacterial properties of nickel (II) and copper (II) complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide. The study highlights the potential of these compounds in fighting bacterial infections, with the complexes showing greater efficacy than their ligand counterparts Saeed et al., 2010.

Photopolymerization

Guillaneuf et al. (2010) present a study on nitroxide-mediated photopolymerization, introducing a new compound that acts as a photoiniferter. This work contributes to the development of photopolymers with improved properties and expands the applications of photopolymerization in materials science Guillaneuf et al., 2010.

特性

IUPAC Name |

4-methoxy-3-nitro-N-(2-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-11(2)13-6-4-5-7-14(13)18-17(20)12-8-9-16(23-3)15(10-12)19(21)22/h4-11H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAKQJZOOUDULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5549870.png)

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)

![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)

![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)

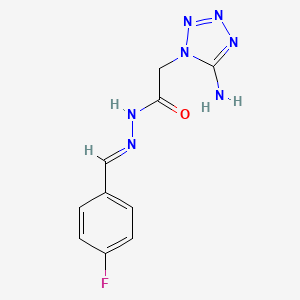

![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)